2-Methylbenzofuran-6-ol
Overview
Description
“2-Methylbenzofuran-6-ol” is a compound with the molecular formula C9H8O2 and a molecular weight of 148.16 . It is also known by other names such as “6-Hydroxy-2-methylbenzofuran” and "2-methyl-1-benzofuran-6-ol" .
Molecular Structure Analysis
The InChI code for “2-Methylbenzofuran-6-ol” is 1S/C9H8O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3
. The compound has a topological polar surface area of 33.4 Ų and a complexity of 147 . The compound is canonicalized .
Physical And Chemical Properties Analysis
“2-Methylbenzofuran-6-ol” has a molecular weight of 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .
Scientific Research Applications
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Antimicrobial Agents
- Field: Medicinal Chemistry
- Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
-
Anti-Tumor Agents
-
Antibiotics
- Field: Pharmacology
- Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been developed as antimicrobial agents that are active toward different clinically approved targets .
- Results: Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
-
Natural Products Synthesis
- Field: Organic Chemistry
- Application: Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
- Results: Several natural products bearing benzofuran and its derivatives as a moiety, exhibit various biological activities .
-
Pharmaceutical Applications
- Field: Pharmaceutical Chemistry
- Application: The most recognized benzofuran compounds with extensive pharmaceutical applications include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid . These compounds have been widely used in antiarrhythmic, dermatological and anticancer therapy .
- Results: The critical clinical application value of benzofuran compounds and their derivatives has been illustrated .
- Antiviral Agents
- Field: Virology
- Application: Recently, a novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity . This compound is expected to be an effective therapeutic drug for hepatitis C disease .
- Results: The discovery of this novel macrocyclic benzofuran compound has shown promising potential in the treatment of hepatitis C .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-benzofuran-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUDREWVUSTLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480314 | |
Record name | 2-methylbenzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzofuran-6-ol | |
CAS RN |
54584-24-6 | |
Record name | 2-methylbenzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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